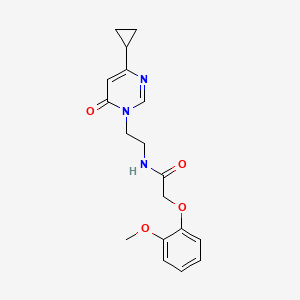

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Description

“N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidinyl group, a cyclopropyl group, and a methoxyphenoxy group

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-15-4-2-3-5-16(15)25-11-17(22)19-8-9-21-12-20-14(10-18(21)23)13-6-7-13/h2-5,10,12-13H,6-9,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWNNKFVSZNZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2C=NC(=CC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide” typically involves multi-step organic reactions. The starting materials may include cyclopropylamine, pyrimidine derivatives, and methoxyphenoxy acetic acid. The synthetic route may involve:

Formation of the pyrimidinyl intermediate: This step may involve the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions.

Coupling reaction: The pyrimidinyl intermediate is then coupled with methoxyphenoxy acetic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying biological interactions.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Conclusion

“this compound” is a compound of interest due to its unique structure and potential applications in various fields. Further research and detailed studies are required to fully understand its properties, reactions, and applications.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a methoxyphenoxy moiety. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₃, indicating the presence of nitrogen, oxygen, and carbon atoms that contribute to its potential biological activity. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The precise mechanisms of action for this compound are still under investigation. However, initial studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in various biological pathways. This inhibition may influence pathways related to cell signaling and metabolic processes, potentially offering therapeutic applications in treating diseases such as cancer and inflammatory disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various autoimmune and inflammatory disorders. Inhibition of MPO can lead to reduced inflammation and oxidative stress, suggesting potential therapeutic benefits.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits MPO activity in lipopolysaccharide-stimulated human whole blood. This inhibition occurs in a time-dependent manner and is consistent with mechanism-based inactivation .

- Antitumor Activity : Preliminary evaluations suggest that compounds similar to this compound exhibit antitumor properties. For instance, related pyrimidine derivatives have shown promise in inhibiting the proliferation of cancer cells in both 2D and 3D assays .

- Pharmacokinetic Profile : The pharmacokinetic studies on similar compounds indicate favorable absorption and distribution characteristics, suggesting that modifications to the chemical structure could enhance efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the key functional groups in N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, and how do they influence its reactivity?

- Answer : The compound features a pyrimidinone core (6-oxopyrimidin-1(6H)-yl), a cyclopropane substituent, a 2-methoxyphenoxy group, and an acetamide linker. The pyrimidinone ring contributes to hydrogen bonding via its carbonyl and NH groups, while the methoxy group enhances solubility and influences electronic interactions. The cyclopropane moiety introduces steric constraints, affecting conformational stability .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Answer : Multi-step synthesis typically involves:

Substitution reactions : Alkylation of pyrimidinone precursors with ethylenediamine derivatives.

Condensation : Coupling 2-(2-methoxyphenoxy)acetic acid with the amine intermediate using activating agents (e.g., EDCI or DCC).

Cyclopropane introduction : Via [2+1] cycloaddition or ring-closing metathesis under controlled conditions .

Reaction optimization includes solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to minimize side products.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR identify substituents and verify regiochemistry (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the final product?

- Answer : Key strategies include:

- Catalyst screening : Palladium or copper catalysts for cyclopropane formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature control : Gradual heating (e.g., 70°C for 12 hours) prevents decomposition.

- In-situ monitoring : TLC or LC-MS tracks intermediate formation to adjust stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Answer : Contradictions (e.g., unexpected NMR splitting) are addressed via:

- Variable Temperature (VT) NMR : To detect dynamic effects like rotameric equilibria.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity.

- X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry .

Q. How can computational modeling predict the biological interactions of this compound?

- Answer :

- Docking studies : Molecular docking (AutoDock Vina) identifies binding poses with target enzymes (e.g., kinases or proteases).

- QSAR modeling : Relates substituent effects (e.g., methoxy vs. ethoxy) to activity trends.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.